N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide
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Description
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a useful research compound. Its molecular formula is C21H19ClN4OS and its molecular weight is 410.92. The purity is usually 95%.
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Biological Activity
N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-2-(m-tolyl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, synthesis methods, and potential therapeutic applications.
Chemical Structure and Properties
- Molecular Formula : C21H19ClN4O2S
- Molecular Weight : 426.92 g/mol
- CAS Number : 894026-76-7
The compound features a thiazolo[3,2-b][1,2,4]triazole moiety linked to an ethyl group and an acetamide functional group. The presence of a 4-chlorophenyl group enhances its biological activity, while the m-tolyl group contributes to its chemical properties.
Pharmacological Activities
Research indicates that compounds containing the thiazolo[3,2-b][1,2,4]triazole structure exhibit significant biological activities. The following are key areas where this compound has shown potential:
- Antimicrobial Activity :
- Anticancer Properties :
- Anti-inflammatory Effects :
- Analgesic Activity :
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound indicates that modifications in the molecular structure can significantly influence biological activity. Key findings include:
- The presence of halogenated phenyl groups enhances antimicrobial and anticancer activities.
- Substituents on the triazole ring can modulate the compound's binding affinity to biological targets .
Synthesis Methods
The synthesis of this compound typically involves multi-step processes:
-
Formation of Thiazolo[3,2-b][1,2,4]triazole :
- Initial reactions involve the condensation of appropriate thioketones and hydrazines to form the thiazole ring.
-
Alkylation :
- The thiazole derivative is then alkylated with an ethylene derivative to introduce the ethyl chain.
-
Acetamide Formation :
- Finally, acetamide functionality is introduced through acylation reactions.
Case Studies and Research Findings
Several studies highlight the biological efficacy of similar compounds:
Properties
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-2-(3-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4OS/c1-14-3-2-4-15(11-14)12-19(27)23-10-9-18-13-28-21-24-20(25-26(18)21)16-5-7-17(22)8-6-16/h2-8,11,13H,9-10,12H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJKRSUOGHDHTCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.